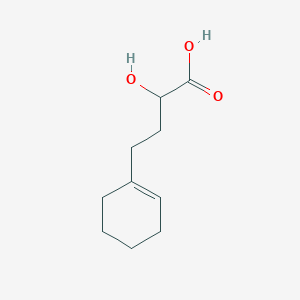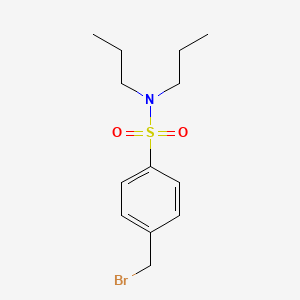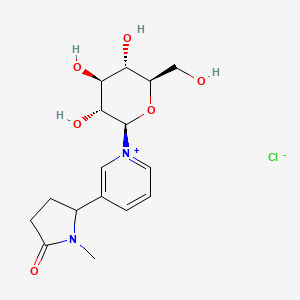
Cotinine-N-D-glucoside Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cotinine-N-D-glucoside Chloride is a chemical compound with the molecular formula C16H23ClN2O6 and a molecular weight of 374.82 . It is a glucoside derivative of cotinine, which is a major metabolite of nicotine. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
準備方法
The synthesis of Cotinine-N-D-glucoside Chloride involves the glucosylation of cotinine. One common method includes the reaction of cotinine with a glucosyl donor under specific conditions to form the glucoside
化学反応の分析
Cotinine-N-D-glucoside Chloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the cotinine moiety.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used .
科学的研究の応用
Cotinine-N-D-glucoside Chloride has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the quantification of cotinine and its derivatives.
Biology: The compound is used to study the metabolism of nicotine and its effects on biological systems.
作用機序
The mechanism of action of Cotinine-N-D-glucoside Chloride involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors, leading to their activation and subsequent desensitization. This interaction affects various molecular pathways, including the Akt/GSK3/synaptophysin pathway, which is involved in synaptic plasticity and cognitive functions .
類似化合物との比較
Cotinine-N-D-glucoside Chloride is unique compared to other similar compounds due to its glucoside moiety, which enhances its solubility and stability. Similar compounds include:
Cotinine: The parent compound, which is a major metabolite of nicotine.
Nicotine: The primary alkaloid found in tobacco, known for its addictive properties.
Nicotinic Acid: A derivative of nicotine with different pharmacological effects.
These compounds share some structural similarities but differ in their pharmacological profiles and applications.
特性
分子式 |
C16H23ClN2O6 |
|---|---|
分子量 |
374.8 g/mol |
IUPAC名 |
1-methyl-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-yl]pyrrolidin-2-one;chloride |
InChI |
InChI=1S/C16H23N2O6.ClH/c1-17-10(4-5-12(17)20)9-3-2-6-18(7-9)16-15(23)14(22)13(21)11(8-19)24-16;/h2-3,6-7,10-11,13-16,19,21-23H,4-5,8H2,1H3;1H/q+1;/p-1/t10?,11-,13-,14+,15-,16-;/m1./s1 |
InChIキー |
OHPHDXYZMXGSGF-NOJUVBOTSA-M |
異性体SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.[Cl-] |
正規SMILES |
CN1C(CCC1=O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)CO)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


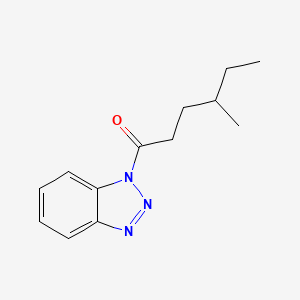
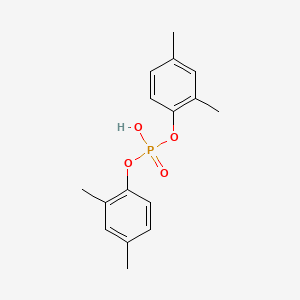
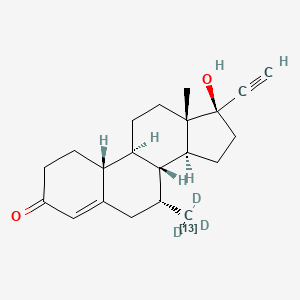
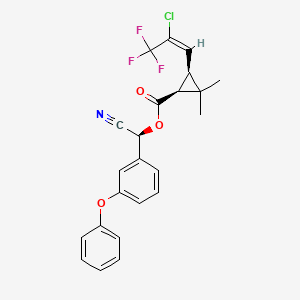
![Benzeneacetic acid, a-methylene-, (1a,2ss,4ss,5a,7ss)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride (9CI); Aposcopolamine hydrochloride; Apohyoscine hydrochloride; (1R,2R,4S,5S,7s)-9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl 2-phenylprop-2-enoate hydrochloride](/img/structure/B13847736.png)
![(1R,9S,13S,14S,17R,18E,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1S,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B13847739.png)
![N-[(2-bromophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B13847743.png)
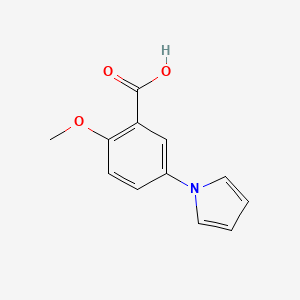
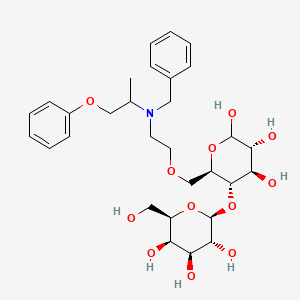
![(8R,9S,13S,14S,16R,17S)-6,6,7,7,9-pentadeuterio-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B13847758.png)
